2-Methyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
2-Methyl-5-((4-nitrophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H21N5O5S and its molecular weight is 431.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes that are essential for bacterial growth and multiplication .
Mode of Action
The compound works by interacting with its target enzyme, leading to a blockage of the enzyme’s action . This blockage prevents the bacteria from growing and multiplying, thereby inhibiting the progression of the disease .
Biochemical Pathways
It is known that the compound interferes with the synthesis of an important component of the bacterial cell wall . This interference disrupts the normal functioning of the bacteria, leading to their eventual death or inhibition of growth .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and multiplication . This leads to a decrease in the number of bacteria in the body, thereby alleviating the symptoms of the disease and promoting recovery .
Properties
IUPAC Name |
5-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O5S/c1-12-20-18-23(21-12)17(25)16(30-18)15(13-2-4-14(5-3-13)24(26)27)22-8-6-19(7-9-22)28-10-11-29-19/h2-5,15,25H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTIUXHBPJSXNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCC5(CC4)OCCO5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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